molecular formula C13H24BrNO4 B13388212 Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-

Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-

Cat. No.: B13388212
M. Wt: 338.24 g/mol
InChI Key: KAHXNHVFTFWYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is a compound used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be added and removed under specific conditions .

Mechanism of Action

The mechanism of action for ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved are primarily related to the protection and deprotection of amine groups in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is unique due to its specific structure, which includes a bromine atom and a Boc-protected amine. This combination allows for selective reactions and protection strategies in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHXNHVFTFWYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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